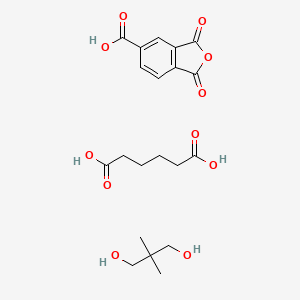
ADIPIC ACID/NEOPENTYL GLYCOL/TRIMELLITIC ANHYDRIDE COPOLYMER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADIPIC ACID/NEOPENTYL GLYCOL/TRIMELLITIC ANHYDRIDE COPOLYMER is a synthetic polymer known for its film-forming properties. This compound is primarily used in cosmetic formulations, particularly in nail products, due to its ability to produce a continuous film on the surface . The polymer is composed of adipic acid, trimellitic anhydride, and neopentyl glycol, which contribute to its unique chemical and physical properties.
Preparation Methods
The synthesis of adipic acid with trimellitic anhydride and neopentylglycol polymer involves a polycondensation reaction. The reaction typically occurs under controlled conditions, where adipic acid, trimellitic anhydride, and neopentyl glycol are heated together in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the formation of the desired polymer . Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and consistent product quality.
Chemical Reactions Analysis
ADIPIC ACID/NEOPENTYL GLYCOL/TRIMELLITIC ANHYDRIDE COPOLYMER undergoes various chemical reactions, including:
Esterification: The polymer can react with alcohols to form esters, which can modify its properties.
Hydrolysis: In the presence of water, the polymer can undergo hydrolysis, breaking down into its constituent monomers.
Cross-linking: The polymer can form cross-links with other polymers or compounds, enhancing its mechanical strength and stability.
Common reagents used in these reactions include alcohols, water, and cross-linking agents such as diisocyanates. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ADIPIC ACID/NEOPENTYL GLYCOL/TRIMELLITIC ANHYDRIDE COPOLYMER has several scientific research applications:
Mechanism of Action
The mechanism of action of adipic acid with trimellitic anhydride and neopentylglycol polymer involves its ability to form a continuous film on surfaces. This film-forming property is due to the polymer’s molecular structure, which allows it to spread evenly and adhere to surfaces. The polymer’s interactions with other molecules and surfaces are influenced by its chemical composition and the presence of functional groups that can form bonds with other compounds .
Comparison with Similar Compounds
ADIPIC ACID/NEOPENTYL GLYCOL/TRIMELLITIC ANHYDRIDE COPOLYMER can be compared with other similar compounds, such as:
Adipic acid with cyclohexanedimethanol and maleic anhydride polymer: This polymer has similar film-forming properties but may differ in mechanical strength and flexibility.
Phthalic anhydride with trimellitic anhydride and glycols polymer: This compound is also used in nail products but has different chemical properties due to the presence of phthalic anhydride.
The uniqueness of adipic acid with trimellitic anhydride and neopentylglycol polymer lies in its specific combination of monomers, which provides a balance of flexibility, strength, and film-forming ability.
Properties
CAS No. |
28407-73-0 |
|---|---|
Molecular Formula |
C20H26O11 |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
2,2-dimethylpropane-1,3-diol;1,3-dioxo-2-benzofuran-5-carboxylic acid;hexanedioic acid |
InChI |
InChI=1S/C9H4O5.C6H10O4.C5H12O2/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12;7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-3H,(H,10,11);1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3 |
InChI Key |
DFWYGRJGKCRVOW-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)CO.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O |
Canonical SMILES |
CC(C)(CO)CO.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O |
Key on ui other cas no. |
28407-73-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


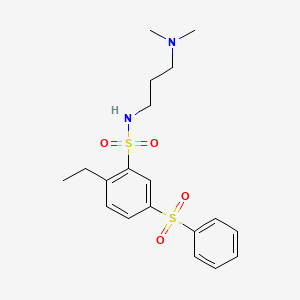
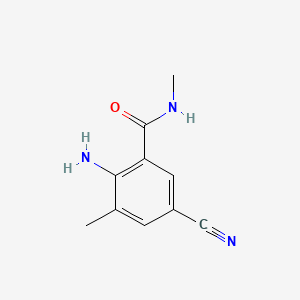
![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)
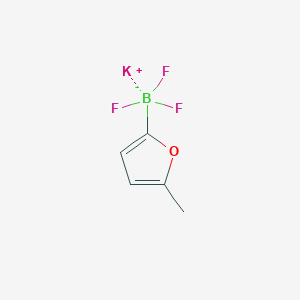
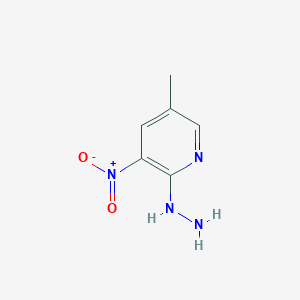
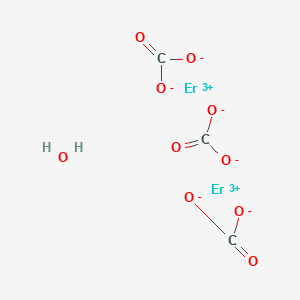
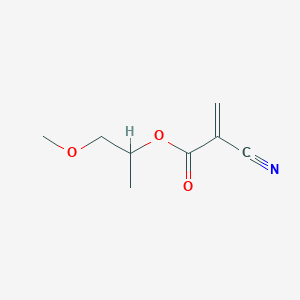
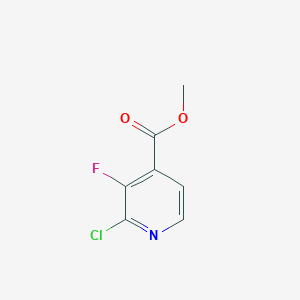

![6-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1593424.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1593425.png)
![4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1593426.png)
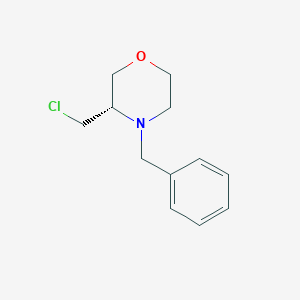
![4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593428.png)
